(R)-alpha-propynyl-proline-HCl

Chiral synthesis Asymmetric catalysis Enantioselectivity

Sourcing chiral proline analogs with an alkyne handle for click chemistry or asymmetric catalysis? Generic N-propargylglycine or (S)-enantiomers alter stereochemical outcomes and enzyme inhibition profiles. (R)-alpha-Propynyl-proline-HCl solves this: • **Defined (R)-chirality** - Ensures stereochemical fidelity in asymmetric synthesis and SAR campaigns. • **Terminal alkyne** - Enables CuAAC bioconjugation (fluorophores, biotin, payloads) absent in unmodified proline. • **≥98% purity (HPLC)** - Minimizes racemic contamination; validated for PRODH enzymology and CNS drug discovery. • **Immediate shipment** - Standard research quantities available globally.

Molecular Formula C8H12ClNO2
Molecular Weight 189.64
CAS No. 1049733-10-9
Cat. No. B2881986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-alpha-propynyl-proline-HCl
CAS1049733-10-9
Molecular FormulaC8H12ClNO2
Molecular Weight189.64
Structural Identifiers
SMILESC#CCC1(CCCN1)C(=O)O.Cl
InChIInChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m0./s1
InChIKeyHUPSJXIFWSWGFS-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-alpha-Propynyl-proline-HCl: Chiral Alpha-Alkynyl Proline Derivative


(R)-alpha-Propynyl-proline-HCl (CAS 1049733-10-9) is a chiral proline derivative featuring a terminal alkynyl (propynyl) group attached at the alpha-carbon of the pyrrolidine ring . With a molecular formula of C8H11NO2·HCl and a molecular weight of 189.64 g/mol, this compound is supplied as a white to off-white crystalline powder with a purity specification of ≥98% (HPLC) . Its (R)-stereochemical configuration and alpha-alkynyl substitution pattern distinguish it from other proline analogs and position it as a versatile building block for asymmetric synthesis, peptide engineering, and the development of mechanism-based enzyme inhibitors targeting proline-dependent pathways .

(R)-stereochemistry for asymmetric synthesis
Alpha-alkynyl handle for bioorthogonal click conjugation
High purity specification for reproducible enzyme studies

Why (R)-alpha-Propynyl-proline-HCl Cannot Be Substituted


Generic substitution of (R)-alpha-propynyl-proline-HCl with other proline analogs or enantiomers is not scientifically valid due to distinct structural and stereochemical features that directly impact biological target recognition and synthetic utility. The (R)-enantiomer exhibits a specific chiral configuration [1] that is complementary to the (S)-enantiomer (CAS 1217828-88-0) and may produce divergent interactions in asymmetric catalysis and enzyme binding [2]. Furthermore, the alpha-alkynyl substitution creates a unique geometric and electronic environment compared to N-alkynyl glycine derivatives (e.g., N-propargylglycine), affecting both the covalent inactivation mechanism of flavoenzymes and the accessibility for copper-catalyzed click chemistry [3]. The terminal alkyne functionality enables precise bioconjugation and probe synthesis that is absent in saturated or N-protected proline derivatives . These differences necessitate rigorous compound-specific selection in research and development workflows.

Target: (R)-enantiomer
Substitute: (S)-enantiomer
Opposite configuration may lead to divergent chiral recognition and catalytic outcomes.
Target: Alpha-alkynyl proline
Substitute: N-alkynyl glycine (e.g., N-PPG)
N-alkynyl substitution triggers covalent FAD inactivation, distinct from alpha-substituted competitive binding.

(R)-alpha-Propynyl-proline-HCl: Comparative Evidence


Enantiomeric Purity: (R)- vs (S)-Enantiomer

(R)-alpha-Propynyl-proline-HCl (CAS 1049733-10-9) is specified as the (R)-enantiomer with a purity of ≥98% (HPLC), while the commercially available (S)-enantiomer (CAS 1217828-88-0) is typically supplied at a lower purity specification of 95% . Both compounds have identical molecular formulas (C8H11NO2·HCl) and molecular weights (189.64 g/mol), but their distinct (R)- and (S)-configurations dictate differential recognition by chiral biological targets and asymmetric catalysts [1].

Enantiomeric Purity
Head-to-head
(R) ≥98% vs (S) 95%
Supports stereochemical consistency in asymmetric synthesis.
Commercial specifications per vendor COA; verify for critical applications.
Chiral synthesis Asymmetric catalysis Enantioselectivity

Alpha- vs N-Alkynyl Substitution in PRODH Inhibitors

Alpha-alkynyl proline derivatives, such as (R)-alpha-propynyl-proline-HCl, differ fundamentally in substitution pattern from N-alkynyl glycine inhibitors (e.g., N-propargylglycine, N-PPG). N-PPG acts as a covalent inactivator of proline dehydrogenase (PRODH) by a mechanism involving FAD modification following oxidative activation of the N-propargyl warhead [1]. In contrast, alpha-substituted proline analogs maintain the intact proline ring geometry and are proposed to act as competitive inhibitors or alternative substrates, a distinction supported by crystallographic analysis of PRODH complexes with five-membered ring proline analogs [2]. The alpha-alkynyl group in (R)-alpha-propynyl-proline-HCl presents a terminal alkyne for click chemistry that is absent in N-PPG, which lacks a free carboxylate required for peptide incorporation .

Substitution & Inhibition
Class-level
Alpha-substituted: potential competitive; N-PPG: covalent FAD inactivator
Substitution position may influence inhibition mode and synthetic utility.
Inferred from PRODH structural biology; no direct kinetic comparison available.
Proline dehydrogenase Mechanism-based inhibition Enzyme kinetics

Click Chemistry: Alpha-Alkynyl vs. Saturated Prolines

(R)-alpha-Propynyl-proline-HCl incorporates a terminal alkyne at the alpha-carbon, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation and probe synthesis . In contrast, saturated proline analogs (e.g., L-proline, CAS 147-85-3) and N-protected proline derivatives (e.g., Boc-L-proline) lack this reactive handle, precluding direct click conjugation without additional functionalization steps . While other alkynyl proline derivatives exist (e.g., N-propargyl or 4-alkynyl analogs), the alpha-position substitution preserves the proline carboxylate and amine for peptide coupling while providing a site-selective conjugation point remote from the backbone .

Click Chemistry Handle
Class-level, Data to verify
Alpha-alkynyl: CuAAC-enabled; L-proline: no reactive handle
Enables bioorthogonal conjugation without additional functionalization.
Class-level comparison; confirm conjugation efficiency under specific conditions.
Click chemistry Peptide synthesis Bioconjugation

Storage Stability and Physical Form

(R)-alpha-Propynyl-proline-HCl is supplied as a white powder with a recommended storage condition of 0–8°C . The (S)-enantiomer (CAS 1217828-88-0) is similarly stored at 2–8°C, with both compounds requiring cool, dry storage . In contrast, N-propargylglycine is often handled under more stringent conditions due to its higher reactivity and covalent inactivation potential [1]. The crystalline powder form of (R)-alpha-propynyl-proline-HCl facilitates accurate weighing and dissolution for reproducible experimental setups .

Storage & Handling
Cross-study comparable
Powder, 0–8°C vs solid, 2–8°C; stable handling profile
Similar storage requirements; supports reproducible multi-year handling.
Follow vendor specifications; N-PPG requires stringent handling.
Compound handling Stability Procurement

(R)-alpha-Propynyl-proline-HCl: Research & Development Applications


Asymmetric Synthesis & Chiral Catalysis

The defined (R)-stereochemistry of (R)-alpha-propynyl-proline-HCl makes it a suitable chiral building block for the synthesis of enantiomerically enriched compounds. Its use in asymmetric catalysis is supported by its commercial availability at ≥98% purity, which minimizes racemic contamination and improves stereochemical fidelity in catalytic cycles .

Peptide Engineering & Bioorthogonal Conjugation

The alpha-alkynyl group provides a reactive handle for copper-catalyzed click chemistry, enabling site-specific conjugation of fluorophores, biotin, or cytotoxic payloads to proline-containing peptides. This capability is absent in unmodified proline and most N-protected derivatives, establishing this compound as a preferred choice for constructing functionalized peptide probes and bioconjugates .

Proline Dehydrogenase Mechanistic Studies

As an alpha-substituted proline analog, (R)-alpha-propynyl-proline-HCl can be employed to probe the active site geometry of proline dehydrogenase (PRODH) and related flavoenzymes. Unlike N-propargylglycine, which acts as a covalent inactivator via FAD modification, alpha-alkynyl prolines are expected to exhibit competitive or reversible inhibition profiles, making them valuable tools for kinetic and structural enzymology investigations [1][2].

Neurological Disorder Drug Candidate Synthesis

Vendor documentation indicates that (R)-alpha-propynyl-proline-HCl is utilized in pharmaceutical development programs targeting neurological disorders . The combination of a rigid proline scaffold, an alkyne for late-stage functionalization, and a defined chiral center supports its application in structure-activity relationship (SAR) campaigns aimed at CNS-penetrant small molecules.

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral catalysis
Enantiomeric purity and defined (R)-configuration
Stereochemical fidelity in catalytic cycles
Peptide engineering & bioorthogonal conjugation
Alpha-alkynyl functional handle
Site-specific click conjugation efficiency
PRODH mechanistic studies
Alpha-substituted proline scaffold
Competitive vs. covalent inhibition profiles
CNS small molecule SAR studies
Rigid proline scaffold with alkyne late-stage functionalization
Structure-activity relationship in neurological models

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